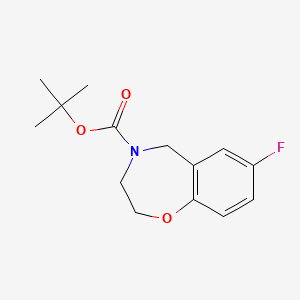

tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Description

"tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate" is a fluorinated benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The tert-butyl carboxylate group at the 4-position enhances steric bulk and stability, while the fluorine substituent at the 7-position influences electronic properties and bioavailability. This compound is primarily utilized as a versatile scaffold in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) disorders or as a precursor for bioactive molecules. Its structural features, such as the fused benzene ring and fluorine atom, contribute to its unique physicochemical properties, including lipophilicity and metabolic resistance .

Properties

IUPAC Name |

tert-butyl 7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOOAKFEPKRDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a nucleophilic substitution reaction.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions.

Esterification: The final step involves the esterification of the carboxylic acid group at the 4th position with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has focused on its potential as a therapeutic agent for the treatment of neurological disorders, given its structural similarity to known pharmacologically active benzoxazepines.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzoxazepine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of "tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate" include:

Physicochemical and Functional Differences

- Electron-Withdrawing vs. The 8-chloro benzodiazepine analogue exhibits higher molecular weight and altered steric interactions due to the diazepine ring, impacting its pharmacokinetic profile .

- Solubility and Salt Forms: The hydrochloride salt of the 7-amino derivative improves aqueous solubility, whereas the neutral tert-butyl ester in the 7-fluoro compound prioritizes lipophilicity for membrane permeability .

- Biological Activity: Benzoxazepines (e.g., 7-fluoro and 7-amino derivatives) are often explored for CNS targets due to their ability to cross the blood-brain barrier. In contrast, benzodiazepines (e.g., 8-chloro analogue) are historically associated with anxiolytic activity but may exhibit off-target effects due to structural differences .

Research Findings and Limitations

- Safety Profiles : The 8-chloro benzodiazepine analogue has documented safety concerns (e.g., sedation risk), whereas benzoxazepines like the 7-fluoro derivative are under investigation for reduced side effects .

Biological Activity

tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS Number: 886364-36-9) is a synthetic compound belonging to the class of benzodiazepines. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 7th position of the benzodiazepine ring, which may influence its biological properties.

The molecular formula of this compound is C14H19FN2O2, with a molecular weight of approximately 266.31 g/mol. The compound exhibits a density of 1.145 g/cm³ and has a boiling point of 378.1°C at 760 mmHg. Its synthesis typically involves cyclization reactions and fluorination processes to introduce the fluorine atom and protect the amine group with the Boc group .

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). As a derivative of benzodiazepines, it is expected to exhibit anxiolytic, sedative, and muscle relaxant properties by modulating the GABA_A receptor activity. This modulation enhances the inhibitory neurotransmission in the CNS, leading to decreased neuronal excitability .

Pharmacological Studies

Recent studies have explored the pharmacological effects of similar compounds within the benzodiazepine class. For instance, compounds that share structural similarities have demonstrated significant activity against various cancer cell lines by inhibiting pathways associated with cell proliferation and survival . Furthermore, research indicates that certain derivatives can selectively inhibit bromodomain-containing proteins involved in transcriptional regulation, which may offer therapeutic potential in cancer treatment .

Case Studies

Case Study 1: Anticancer Activity

A study investigated a series of benzodiazepine derivatives for their anticancer properties. The results indicated that compounds with structural features similar to tert-butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibited reduced levels of c-Myc and alterations in histone acetylation patterns in hypoxic conditions. These changes correlated with decreased cell viability in various cancer cell lines .

Case Study 2: CNS Effects

Another research effort focused on evaluating the anxiolytic effects of benzodiazepine derivatives in animal models. The findings revealed that specific modifications at the 7-position significantly influenced anxiolytic potency and selectivity for GABA_A receptor subtypes . This suggests that tert-butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine may possess similar effects worthy of further investigation.

Comparative Analysis

The following table summarizes key properties and activities of related benzodiazepine compounds:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 886364-36-9 | C14H19FN2O2 | Anxiolytic; potential anticancer |

| 7-Fluoro-2,3-dihydro-1H-benzo[e][1,4]diazepine | N/A | C9H10FNO | Anxiolytic; sedative effects |

| 4-Boc-7-Fluoro-2,3-dihydro-1H-benzo[e][1,4]diazepine | N/A | C14H19FN2O2 | Anticancer; GABA_A modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.